Cas no 38805-78-6 (rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol)

rac-(1R,2S)-2-(3-クロロフェニル)シクロペンタン-1-オールは、キラルなシクロペンタン誘導体であり、有機合成や医薬品中間体として重要な化合物です。3-クロロフェニル基とヒドロキシル基がシクロペンタン環に結合した構造を持ち、立体異性体(ラセミ体)として存在します。この化合物は高い反応性を示し、不斉合成の出発物質として有用です。特に、光学活性な医薬品の合成において、立体選択的な変換が可能な点が特徴です。また、芳香族置換基とアルコール官能基を併せ持つため、多様な誘導体化が可能であり、創薬研究における中間体としての応用が期待されます。

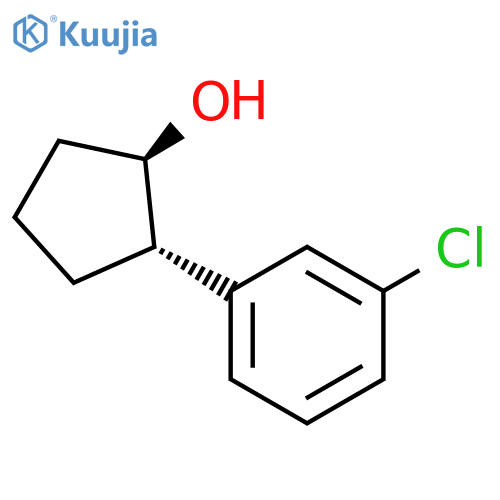

38805-78-6 structure

商品名:rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol

CAS番号:38805-78-6

MF:C11H13ClO

メガワット:196.673322439194

MDL:MFCD11520947

CID:5225745

PubChem ID:94503766

rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol 化学的及び物理的性質

名前と識別子

-

- trans-2-(3-Chlorophenyl)cyclopentanol

- rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol

-

- MDL: MFCD11520947

- インチ: 1S/C11H13ClO/c12-9-4-1-3-8(7-9)10-5-2-6-11(10)13/h1,3-4,7,10-11,13H,2,5-6H2/t10-,11+/m0/s1

- InChIKey: XBJWMSMUZCFGKY-WDEREUQCSA-N

- ほほえんだ: [C@@H]1(O)CCC[C@H]1C1=CC=CC(Cl)=C1

rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB426893-5 g |

trans-2-(3-Chlorophenyl)cyclopentanol |

38805-78-6 | 5g |

€1373.40 | 2023-04-23 | ||

| abcr | AB426893-1 g |

trans-2-(3-Chlorophenyl)cyclopentanol |

38805-78-6 | 1g |

€594.40 | 2023-04-23 | ||

| Enamine | EN300-1626416-0.1g |

rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol |

38805-78-6 | 0.1g |

$678.0 | 2023-06-04 | ||

| Enamine | EN300-1626416-0.05g |

rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol |

38805-78-6 | 0.05g |

$647.0 | 2023-06-04 | ||

| Enamine | EN300-1626416-500mg |

rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol |

38805-78-6 | 500mg |

$397.0 | 2023-09-22 | ||

| Enamine | EN300-1626416-250mg |

rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol |

38805-78-6 | 250mg |

$381.0 | 2023-09-22 | ||

| Enamine | EN300-1626416-10000mg |

rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol |

38805-78-6 | 10000mg |

$1778.0 | 2023-09-22 | ||

| abcr | AB426893-1g |

trans-2-(3-Chlorophenyl)cyclopentanol; . |

38805-78-6 | 1g |

€1621.70 | 2025-02-17 | ||

| Enamine | EN300-1626416-1000mg |

rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol |

38805-78-6 | 1000mg |

$414.0 | 2023-09-22 | ||

| Enamine | EN300-1626416-0.25g |

rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol |

38805-78-6 | 0.25g |

$708.0 | 2023-06-04 |

rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol 関連文献

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

38805-78-6 (rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol) 関連製品

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:38805-78-6)rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol

清らかである:99%

はかる:1g

価格 ($):961.0